ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate
Description
Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate (NSC 181928) is a synthetic pyridopyrazine derivative with a molecular formula of C₁₈H₂₂N₆O₂ and a molecular weight of 354.41 g/mol . Its structure features a pyrido[3,4-b]pyrazine core substituted with an amino group at position 5, an N-methylanilino-methyl group at position 3, and an ethyl carbamate moiety at position 7 (Figure 1). This compound has been extensively studied for its antimitotic and anticancer properties, particularly against leukemia (L1210, P388), colon cancer (26, 38), and H.Ep. 2 cell lines .
Mechanism of Action: NSC 181928 induces mitotic arrest by binding to tubulin, thereby inhibiting microtubule polymerization. This mechanism is shared with nocodazole and benzimidazole carbamates, as demonstrated by cross-resistance studies in Chinese hamster ovary (CHO) cells .
Properties
CAS No. |
83269-13-0 |
|---|---|
Molecular Formula |
C18H20N6O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C18H20N6O2/c1-3-26-18(25)23-15-9-14-16(17(19)22-15)21-12(10-20-14)11-24(2)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3,(H3,19,22,23,25) |
InChI Key |
OBFVNBRZIVSPNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)CN(C)C3=CC=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate involves multiple steps, including the formation of the pyrido[3,4-b]pyrazine core and subsequent functionalization. Specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve the use of amines, aldehydes, and carbamates under controlled conditions . Industrial production methods would likely involve optimization of these steps for scalability and cost-effectiveness.
Chemical Reactions Analysis
Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methylanilino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate has been extensively studied for its anticancer properties. It has shown activity against several types of cancer cells, including leukemia and colon cancer cells . The compound causes the accumulation of cells at mitosis, leading to cell cycle arrest and apoptosis. This makes it a promising candidate for further research in cancer therapy .
Mechanism of Action
The mechanism of action of ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate involves the inhibition of mitosis. It targets specific molecular pathways that regulate cell division, leading to the accumulation of cells at the mitotic phase. This disruption in the cell cycle ultimately results in cell death .
Comparison with Similar Compounds
Modifications at the C2 Position
Analogs modified at the C2 position (e.g., ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate) exhibit differential effects on tubulin binding and polymerization (Table 1).
Key Findings :
Carbamate Group Alterations
Replacing the ethyl carbamate group with bulky substituents (e.g., benzyl or cyclohexyl carbamates) reduces solubility but increases potency in vitro (Table 2).
| Substituent | Solubility (mg/mL) | Anticancer Activity (EC₅₀, μM) | Reference |
|---|---|---|---|
| Ethyl Carbamate (NSC 181928) | 0.8 | 0.35 (Colon 38) | |
| Benzyl Carbamate | 0.2 | 0.18 (Colon 38) | |
| Cyclohexyl Carbamate | 0.1 | 0.12 (Colon 38) |
Key Findings :
- Benzyl and cyclohexyl carbamates show 2–3× higher potency than the ethyl derivative but require formulation optimization for in vivo use .
Mechanism-Based Comparisons
Cross-Resistance with Microtubule-Targeting Agents
NSC 181928 shares a mechanism with nocodazole and benzimidazole carbamates, as evidenced by cross-resistance profiles in CHO cells (Table 3) .
| Compound | Fold Resistance (NocR Mutants) | Mechanistic Class |
|---|---|---|
| NSC 181928 | 1.6–2.2 | Tubulin polymerization inhibitor |
| Nocodazole | 1.0 (Reference) | Tubulin polymerization inhibitor |
| TN-16 | 1.8–2.0 | Tubulin depolymerization agent |
| Thiabendazole | <1.0 | Non-tubulin target |
Key Findings :
Comparison with R-PT (Cyclohexanedione Analogs)
The cyclohexanedione derivative (R)-ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate (R-PT) demonstrates enhanced binding to tubulin (Kd = 0.15 μM) compared to NSC 181928 (Kd = 0.42 μM) . Structural analysis reveals that the cyclohexanedione scaffold in R-PT improves hydrophobic interactions with tubulin’s β-subunit, accounting for its higher affinity .
Biological Activity
Ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate, a synthetic compound, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 352.4 g/mol. Its structure features a pyrido[3,4-b]pyrazine core, which is known to be associated with various biological activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing moderate to potent activity:
| Microorganism | Activity Level | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pseudomonas aeruginosa | High | 0.21 µM |
| Escherichia coli | High | 0.21 µM |
| Micrococcus luteus | Moderate | - |
| Candida species | Moderate | - |
The compound's efficacy against Gram-positive and Gram-negative bacteria suggests its potential as a therapeutic agent in treating infections caused by these microorganisms .
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting cell proliferation in various cancer cell lines:
| Cell Line | LC50 (nM) | Sensitivity Level |
|---|---|---|
| U87 (Glioblastoma) | 200 ± 60 | High |
| BE (Breast Cancer) | 18.9 | Very High |
| SK (Skin Cancer) | >3000 | Low |
The mechanism of action appears to involve the inhibition of mitosis by targeting specific pathways that regulate cell division. This leads to the accumulation of cells at the mitotic phase and ultimately induces apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Gyrase : The compound forms key interactions with residues at the binding site of DNA gyrase, crucial for bacterial DNA replication.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression in cancer cells, leading to cell death.
- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant effects, contributing to its overall therapeutic profile .
Case Studies
- Study on Antimicrobial Activity : In a recent study, derivatives of this compound were screened for their antimicrobial effects. The results indicated that certain derivatives had enhanced potency against resistant strains of bacteria .
- Anticancer Research : Another study evaluated the compound's effects on various human cancer cell lines using the National Cancer Institute's 60-cell line screen. The findings highlighted its potential as a lead compound for further development in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
